(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol
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Overview
Description
(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is a chemical compound that features a bromine and chlorine-substituted phenyl ring attached to a pyrazole moiety via a methanol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol typically involves the following steps:
Preparation of 3-Bromo-5-chlorobenzyl alcohol: This can be achieved by reacting 3-bromo-5-chlorobenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol.
Formation of the pyrazole derivative: The next step involves the reaction of the 3-bromo-5-chlorobenzyl alcohol with 1-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine or chlorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.
Major Products Formed
Oxidation: 3-Bromo-5-chlorobenzaldehyde, 3-Bromo-5-chlorobenzoic acid.
Reduction: 3-Chlorophenyl-(1-methylpyrazol-4-yl)methanol, 3-Bromo-phenyl-(1-methylpyrazol-4-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance its binding affinity to these targets, while the pyrazole moiety can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-chlorophenyl)methanol
- (3-Chlorophenyl)-(1-methylpyrazol-4-yl)methanol
- (3-Bromo-phenyl)-(1-methylpyrazol-4-yl)methanol
Uniqueness
(3-Bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole moiety provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
(3-bromo-5-chlorophenyl)-(1-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c1-15-6-8(5-14-15)11(16)7-2-9(12)4-10(13)3-7/h2-6,11,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLLNOLSTLLRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC(=CC(=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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